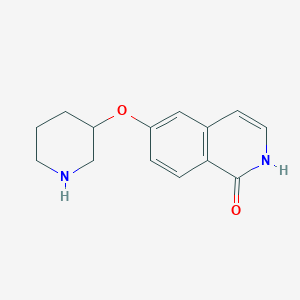
6-piperidin-3-yloxy-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-piperidin-3-yloxy-2H-isoquinolin-1-one is a heterocyclic compound that features a piperidine ring attached to an isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-piperidin-3-yloxy-2H-isoquinolin-1-one typically involves the reaction of isoquinolinone derivatives with piperidine. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the isoquinolinone core under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
6-piperidin-3-yloxy-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
科学的研究の応用
Neuropharmacology
Research indicates that 6-piperidin-3-yloxy-2H-isoquinolin-1-one exhibits significant neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce neuronal cell death.
Case Studies:
- Alzheimer's Disease: In vitro studies demonstrated that the compound can inhibit acetylcholinesterase activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Neuroinflammation: Animal models have shown that treatment with this compound reduces inflammatory markers in the brain, indicating its role in mitigating neuroinflammation associated with various neurological disorders .
Cardiovascular Health
This compound has been identified as a Rho-kinase inhibitor, which is crucial for cardiovascular health. Rho-kinase plays a significant role in vascular smooth muscle contraction and is implicated in conditions such as hypertension.
Applications:
- Hypertension Treatment: Studies have shown that this compound can lower blood pressure in hypertensive animal models by inhibiting Rho-kinase activity, thus promoting vasodilation .
| Application | Mechanism | Result |
|---|---|---|
| Hypertension | Rho-kinase inhibition | Reduced blood pressure in models |
| Vascular Disorders | Smooth muscle relaxation | Improved endothelial function |
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.
Research Findings:
In vitro assays have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1000 | 300 |
| IL-6 | 800 | 250 |
作用機序
The mechanism of action of 6-piperidin-3-yloxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-(piperidin-3-yloxy)-2H-quinolin-1-one: Similar structure but with a quinoline core.
6-(piperidin-3-yloxy)-2H-pyridin-1-one: Similar structure but with a pyridine core.
Uniqueness
6-piperidin-3-yloxy-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
6-piperidin-3-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-4-3-11(8-10(13)5-7-16-14)18-12-2-1-6-15-9-12/h3-5,7-8,12,15H,1-2,6,9H2,(H,16,17) |
InChIキー |
SNQKPKFVSANKFP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C(=O)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















